molecular formula C24H16Cl2N2 B5256725 1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline

1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline

Cat. No.: B5256725
M. Wt: 403.3 g/mol
InChI Key: IPPSEINEIPEFSI-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has drawn attention in various fields of scientific research.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-1,4-dihydrobenzo[f]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2/c25-18-10-5-16(6-11-18)23-22-20-4-2-1-3-15(20)9-14-21(22)27-24(28-23)17-7-12-19(26)13-8-17/h1-14,23H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSEINEIPEFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(N=C(N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline typically involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved may include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(4-chlorophenyl)-1,2-dihydrobenzo[f]quinazoline is unique due to the presence of chloro-substituted phenyl rings, which can enhance its biological activity and chemical reactivity compared to other quinazoline derivatives .

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